N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-2-3-5-16(12)22-10-17(21)18-9-14-8-15(13-6-7-13)20-11-19-14/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDZGAFBSWRMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC(=NC=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the Cyclopropylpyrimidinyl Intermediate: This step involves the cyclization of appropriate precursors to form the cyclopropylpyrimidinyl ring.
Attachment of the o-Tolyloxy Group:
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution might introduce a new functional group such as an amine or hydroxyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues in Acetamide Derivatives
Pyrimidine-Substituted Acetamides
- Example 66 (EP 2 903 618 B1): 2-(3-(4-amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide Key Differences: The pyrimidine ring here is substituted with chlorine and amino groups (positions 4 and 6), contrasting with the cyclopropyl group in the target compound. The isopropyl group in the acetamide side chain may reduce steric hindrance compared to the methylphenoxy group. Implications: Chlorine substitution typically increases electronegativity and binding affinity, while cyclopropyl may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .
- Example 67 (EP 2 903 618 B1): 2-(3-(6-amino-2-chloropyrimidin-4-yl)phenoxy)-N-isopropylacetamide Key Differences: This analogue features amino and chlorine substituents at positions 6 and 2 of the pyrimidine.
Phenoxy Acetamide Derivatives with Varied Substituents
- (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): Key Differences: Incorporates a fluorinated indolinone core and an isoxazole-methyl group. The absence of a pyrimidine ring distinguishes it from the target compound.
- N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (): Key Differences: Contains a sulfamoylphenyl group and a propanoylphenoxy substituent. The sulfamoyl group may enhance solubility but introduce hydrogen-bonding interactions distinct from the methylphenoxy group in the target compound. Structural Impact: The dimethylpyrimidine and sulfamoyl groups could favor kinase inhibition, whereas the cyclopropyl in the target compound might optimize steric interactions with hydrophobic binding pockets .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, which may confer longer half-life compared to compounds with methyl or isopropyl groups (e.g., Example 66/67) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
